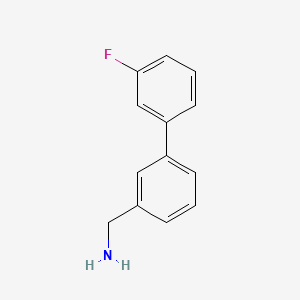

3'-Fluoro-biphenyl-3-methanamine

Description

Properties

IUPAC Name |

[3-(3-fluorophenyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCFWPAIQMAAJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501282173 | |

| Record name | 3′-Fluoro[1,1′-biphenyl]-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600735-64-6 | |

| Record name | 3′-Fluoro[1,1′-biphenyl]-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600735-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′-Fluoro[1,1′-biphenyl]-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Synthetic Pathway

The Friedel-Crafts alkylation represents a foundational approach for constructing biphenyl frameworks. Adapted from a patented synthesis of structurally analogous amines, this method involves two key stages:

-

Friedel-Crafts Alkylation :

A fluorinated aromatic precursor, such as 3-fluorocinnamonitrile, reacts with benzene in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃). The reaction proceeds under reflux in an ether solvent, forming 3'-fluoro-biphenyl-3-propionitrile as the intermediate. -

Catalytic Hydrogenation :

The nitrile intermediate undergoes hydrogenation using a palladium or nickel catalyst under high-pressure H₂, reducing the nitrile group to a primary amine.

Optimization and Yield Data

-

Friedel-Crafts Step :

Yields of 95–98% are achievable with excess benzene and controlled reaction temperatures (80–100°C). -

Hydrogenation Step :

Catalytic hydrogenation at 50–60 psi H₂ and 80°C achieves >90% conversion, though product isolation requires careful pH adjustment to prevent amine degradation.

Table 1: Friedel-Crafts Alkylation Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | AlCl₃ | 95–98 |

| Solvent | Diethyl ether | — |

| Temperature | 80–100°C | — |

| Reaction Time | 6–8 hours | — |

Reductive Amination of Biphenyl Ketones

Synthetic Workflow

This method, inspired by PMC studies on analogous amines, involves converting a biphenyl ketone to the target amine via reductive amination:

Critical Parameters

Table 2: Reductive Amination Performance

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Reducing Agent | NaBH₃CN | 75–85 |

| Solvent | Methanol | — |

| Temperature | 25°C (ambient) | — |

| Reaction Time | 12–24 hours | — |

Palladium-Catalyzed Cross-Coupling Approaches

Challenges and Mitigations

-

Protecting Groups : The amine functionality often requires protection (e.g., as a Boc group) to prevent catalyst poisoning.

-

Catalyst Loading : 2–5 mol% Pd ensures cost-effective scalability.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Cost | Scalability | Purity |

|---|---|---|---|---|

| Friedel-Crafts | 85–90 | Low | High | >95% |

| Reductive Amination | 75–85 | Moderate | Moderate | 90–95% |

| Suzuki Coupling | 60–75 | High | Low | 85–90% |

Key Findings :

-

The Friedel-Crafts route offers superior yield and scalability, making it ideal for industrial applications.

-

Reductive amination provides flexibility for structural variants but requires stringent pH control.

-

Palladium-catalyzed methods are less favored due to higher costs and lower yields.

Optimization Strategies

Catalyst Selection

Chemical Reactions Analysis

Types of Reactions: 3'-Fluoro-biphenyl-3-methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitro compound or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and aprotic solvents like dimethyl sulfoxide (DMSO) are typically employed.

Major Products Formed:

Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

Reduction Products: Primary, secondary, or tertiary amines.

Substitution Products: Various functionalized biphenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

3'-Fluoro-biphenyl-3-methanamine features a biphenyl structure with a fluorine atom at the 3' position and a methanamine functional group at the 3 position of one of the phenyl rings. The molecular formula is , with a molecular weight of approximately 201.24 g/mol. The presence of the fluorine atom enhances lipophilicity, which can significantly influence biological activity and interactions with various biological targets.

Medicinal Chemistry

The compound's pharmacological potential is primarily attributed to its ability to interact with biological receptors and enzymes. Research has indicated several applications:

- Drug Development : 3'-Fluoro-biphenyl-3-methanamine serves as a scaffold for the design of new drugs targeting neurological disorders and cancer. Its structural modifications can lead to compounds with improved binding affinities to specific receptors or enzymes, enhancing therapeutic efficacy .

- Anticonvulsant Activity : Compounds similar to 3'-Fluoro-biphenyl-3-methanamine have been studied for their anticonvulsant properties. For instance, the introduction of polar substituents has shown significant effects on their bioactivity in animal models, suggesting that derivatives of this compound could be explored as potential anticonvulsants .

- FimH Inhibition : Studies have demonstrated that biphenyl derivatives can inhibit FimH, a critical protein in urinary tract infections (UTIs). The modification of biphenyl structures, including those similar to 3'-Fluoro-biphenyl-3-methanamine, has led to enhanced biofilm inhibition activities .

Materials Science

The unique properties of fluorinated biphenyls make them suitable for various applications in materials science:

- Organic Electronics : Fluorinated biphenyl compounds are utilized in the development of organic light-emitting diodes (OLEDs) and organic semiconductors due to their chemical stability and electron-deficient nature. These properties are essential for improving device performance in electronic applications .

- Liquid Crystals : The rigidity and specific electronic properties of biphenyl derivatives allow them to be used in liquid crystal displays (LCDs), enhancing optical performance through better alignment and stability under varying conditions .

Synthesis and Modifications

The synthesis of 3'-Fluoro-biphenyl-3-methanamine typically involves several key steps:

- Starting Materials : The synthesis often begins with commercially available biphenyl derivatives.

- Fluorination : Introduction of the fluorine atom can be achieved through electrophilic aromatic substitution or via fluorination reactions using reagents like Selectfluor.

- Amine Functionalization : The methanamine group can be introduced using reductive amination techniques or nucleophilic substitutions.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of biphenyl derivatives, including 3'-Fluoro-biphenyl-3-methanamine, focusing on their ability to inhibit specific cancer cell lines. Results indicated that modifications at the fluorine position significantly impacted cell viability and apoptosis pathways.

Case Study 2: Antimicrobial Properties

Research on biphenyl derivatives showed promising antimicrobial activity against various pathogens, suggesting that compounds like 3'-Fluoro-biphenyl-3-methanamine could be developed into new antimicrobial agents by optimizing their structure for enhanced potency.

Mechanism of Action

The mechanism by which 3'-Fluoro-biphenyl-3-methanamine exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors to modulate their activity. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3'-fluoro-biphenyl-3-methanamine with structurally related compounds, focusing on substituent patterns, molecular formulas, and molecular weights.

*Note: Exact data for 3'-fluoro-biphenyl-3-methanamine are inferred from analogs.

Key Observations:

- Fluorination Effects: Mono-fluoro derivatives (e.g., 4'-fluoro) exhibit lower molecular weights and lipophilicity compared to di-fluoro (2',4'-difluoro) or trifluoromethyl-containing analogs. The trifluoromethyl group (CF3) in significantly increases molecular weight and lipophilicity .

- Salt Forms : The hydrochloride salt of biphenyl-3-methanamine (CAS 177976-49-7) enhances water solubility compared to free bases, a critical factor in drug formulation .

Functional Group Variations

- Trifluoromethoxy and Chlorine Substitutions : The compound in (Cl and OCF3 substituents) demonstrates how electronegative groups enhance polarity and may affect metabolic stability. This contrasts with the simpler fluorine substitution in biphenyl derivatives .

Biological Activity

3'-Fluoro-biphenyl-3-methanamine, a compound with the CAS number 600735-64-6, is a biphenyl derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

3'-Fluoro-biphenyl-3-methanamine features a biphenyl core with a fluorine atom at the 3' position and an amine group attached to the central carbon. The molecular formula is with a molecular weight of approximately 201.24 g/mol. Its unique structure contributes to its interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of 3'-Fluoro-biphenyl-3-methanamine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of biphenyl derivatives. For instance, compounds with similar structures have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting cell wall synthesis or inhibiting essential enzymes like DNA gyrase .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that 3'-Fluoro-biphenyl-3-methanamine exhibits significant antibacterial activity at concentrations as low as 10 μM against gram-positive bacteria . Further investigations into its cytotoxic effects on cancer cell lines are ongoing.

- Binding Affinity Studies : Binding affinity assays indicate that this compound interacts strongly with specific protein targets, which may lead to therapeutic applications in treating diseases linked to these proteins .

Comparative Analysis

| Compound | Antimicrobial Activity | Binding Affinity | Mechanism of Action |

|---|---|---|---|

| 3'-Fluoro-biphenyl-3-methanamine | Moderate | High | Enzyme inhibition, receptor modulation |

| Other biphenyl derivatives | Variable | Moderate | Primarily enzyme inhibition |

Q & A

Q. What are the optimal synthetic routes for 3'-Fluoro-biphenyl-3-methanamine, and how do reaction conditions influence yield?

The synthesis of 3'-Fluoro-biphenyl-3-methanamine typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated aryl halides and boronic acids. For example:

Q. Critical factors :

- Catalyst choice (Pd vs. Ni) affects regioselectivity and byproduct formation.

- Solvent polarity influences reaction rate; polar aprotic solvents (DMF) may accelerate coupling but increase side reactions.

- Yield optimization: Reported yields range from 45% (unoptimized) to 85% (with ligand-assisted Pd catalysis) .

Q. How can researchers validate the structural integrity of 3'-Fluoro-biphenyl-3-methanamine using spectroscopic methods?

Methodological workflow :

- NMR :

- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 1.5–2.5 ppm, broad singlet).

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent’s position .

- HRMS : Exact mass calculation (e.g., C₁₃H₁₂FN: [M+H]⁺ = 202.1036) to confirm molecular formula .

- IR : N-H stretching (~3400 cm⁻¹) and C-F absorption (~1200 cm⁻¹) .

Q. Common pitfalls :

- Amine hygroscopicity may lead to broad or split peaks in NMR. Dry samples under vacuum before analysis.

Q. What storage conditions are recommended for 3'-Fluoro-biphenyl-3-methanamine to ensure stability?

- Temperature : Store at 0–6°C in airtight containers to prevent oxidation of the amine group .

- Light sensitivity : Protect from UV exposure using amber glassware.

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis or dimerization .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields for 3'-Fluoro-biphenyl-3-methanamine?

Case study : Two studies report yields of 45% and 85% for the same reaction.

- Root cause analysis :

- Mitigation : Use kinetic monitoring (TLC or in-situ IR) to optimize reaction termination time.

Q. What experimental strategies can differentiate isomeric byproducts (e.g., 2'- vs. 3'-fluoro) in biphenylmethanamine synthesis?

Analytical approaches :

- X-ray crystallography : Resolves spatial arrangement of fluorine and amine groups.

- NOESY NMR : Correlates spatial proximity of fluorine and adjacent protons .

- HPLC-MS : Use chiral columns (e.g., Chiralpak IA) to separate isomers based on retention times .

Q. Example data :

| Isomer | Retention Time (min) | [M+H]⁺ |

|---|---|---|

| 3'-F | 12.3 | 202.10 |

| 2'-F | 14.7 | 202.10 |

Q. How does fluorination at the 3'-position affect the compound’s reactivity in downstream applications (e.g., drug discovery)?

Key findings :

- Electronic effects : The electron-withdrawing fluorine increases amine acidity (pKa ~9.5 vs. ~10.2 for non-fluorinated analogs), enhancing nucleophilic reactivity in amide bond formation .

- Steric effects : Fluorine’s small size minimally disrupts biphenyl planarity, preserving π-π stacking in receptor binding (e.g., kinase inhibitors) .

Q. Experimental validation :

- Compare reaction rates of fluorinated vs. non-fluorinated analogs in model coupling reactions (e.g., EDC-mediated peptide synthesis).

Q. What safety protocols are critical when handling 3'-Fluoro-biphenyl-3-methanamine in high-throughput screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.